molecular formula C16H22BF3O4 B8243493 2-(3-Isopropoxy-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Isopropoxy-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8243493
M. Wt: 346.2 g/mol
InChI Key: CXSFHLFVYDMJOP-UHFFFAOYSA-N
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Description

2-(3-Isopropoxy-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a dioxaborolane core substituted with a phenyl ring bearing isopropoxy (3-position) and trifluoromethoxy (5-position) groups. Its molecular formula is C₁₆H₂₂BF₃O₄, with a molecular weight of 346.15 g/mol . The compound is sensitive to moisture and requires storage under inert conditions at 2–8°C. Safety data indicate hazards for skin irritation (H315) and eye irritation (H319), necessitating precautions such as gloves and eye protection during handling .

The trifluoromethoxy group confers strong electron-withdrawing properties, while the bulky isopropoxy substituent introduces steric hindrance, both of which influence its reactivity in cross-coupling reactions and stability against hydrolysis.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-propan-2-yloxy-5-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BF3O4/c1-10(2)21-12-7-11(8-13(9-12)22-16(18,19)20)17-23-14(3,4)15(5,6)24-17/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSFHLFVYDMJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BF3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Isopropoxy-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on various studies and data sources.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C16H22BF3O4
  • Molecular Weight : 346.15 g/mol

The structural characteristics include a boron atom incorporated within a dioxaborolane ring, which is significant for its reactivity and biological interactions.

Biological Activity Overview

Recent research indicates that compounds similar to 2-(3-Isopropoxy-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit various biological activities including:

  • Antitumor Activity : Some studies suggest that boron-containing compounds can inhibit tumor growth in different cancer types such as breast and lung cancer. The mechanism often involves interference with cellular signaling pathways critical for tumor proliferation and survival .
  • Enzyme Inhibition : The compound has been noted to exhibit inhibitory effects on certain cytochrome P450 enzymes (CYP1A2 and CYP2D6), which are involved in drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs .

Case Studies and Research Findings

  • Antitumor Studies :
    • A study investigating the effects of boron-containing compounds on cancer cells demonstrated that these compounds could induce apoptosis in breast cancer cells through the activation of caspase pathways. The specific role of 2-(3-Isopropoxy-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in this context remains to be fully elucidated but suggests a promising avenue for further research .
  • CYP Enzyme Interactions :
    • A pharmacological assessment indicated that 2-(3-Isopropoxy-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane acts as an inhibitor of CYP1A2 and CYP2D6. This finding is crucial as it suggests potential drug-drug interactions when used in therapeutic settings .

Data Table: Biological Activities

Activity TypeObservationsReferences
Antitumor ActivityInduces apoptosis in cancer cells
CYP Enzyme InhibitionInhibits CYP1A2 and CYP2D6
Skin IrritationCauses skin irritation

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound lies in organic synthesis, particularly as a reagent in cross-coupling reactions. The presence of boron allows for the formation of carbon-boron bonds, which are pivotal in constructing complex organic molecules.

Case Studies in Organic Synthesis

  • Suzuki-Miyaura Coupling : This compound can serve as a boronic ester in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. These reactions are essential for the development of pharmaceuticals and agrochemicals.
  • Borylation Reactions : The compound can be utilized in borylation reactions to introduce boron into organic substrates, facilitating further transformations that enhance molecular complexity.

Medicinal Chemistry

In medicinal chemistry, boron-containing compounds have been recognized for their potential therapeutic applications. The unique electronic properties of the trifluoromethoxy group may enhance the biological activity of derivatives synthesized from this compound.

Potential Therapeutic Applications

  • Anticancer Agents : Research indicates that compounds with boron can exhibit anticancer properties by interfering with cellular processes. The specific structural features of 2-(3-Isopropoxy-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may contribute to the development of novel anticancer therapies.
  • Antiviral Activity : Studies have suggested that certain boron compounds possess antiviral properties. This compound could potentially be explored for its efficacy against viral infections.

Material Science

The compound's unique structure also makes it suitable for applications in material science, particularly in the development of advanced materials with specific electronic or optical properties.

Applications in Material Science

  • Polymer Chemistry : Incorporating this compound into polymer matrices could lead to materials with enhanced mechanical and thermal properties.
  • Nanotechnology : Its boron content may allow for the creation of nanostructured materials that exhibit unique electrical or optical characteristics.

Data Table: Summary of Applications

Application AreaSpecific Use CasePotential Benefits
Organic SynthesisSuzuki-Miyaura CouplingEfficient synthesis of biaryl compounds
Medicinal ChemistryAnticancer and antiviral agentsNovel therapeutic pathways
Material SciencePolymer development and nanotechnologyEnhanced material properties

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and analogous dioxaborolane derivatives:

Compound Substituents Molecular Weight (g/mol) Key Properties Applications/Reactivity
2-(3-Isopropoxy-5-(trifluoromethoxy)phenyl)-dioxaborolane 3-isopropoxy, 5-trifluoromethoxy 346.15 High steric bulk; electron-withdrawing trifluoromethoxy; moisture-sensitive Suzuki-Miyaura coupling (potential); limited solubility due to bulky groups
2-(3-Chloro-5-ethoxyphenyl)-dioxaborolane 3-chloro, 5-ethoxy 310.58 Moderate steric bulk; chloro group enhances reactivity for nucleophilic coupling Cross-coupling reactions; intermediate in pharmaceutical synthesis
2-(3,5-Dichlorophenyl)-dioxaborolane 3,5-dichloro 285.97 Electron-deficient aryl ring; low steric hindrance Efficient in Pd-catalyzed couplings; higher hydrolysis stability
2-(2-Bromo-5-(trifluoromethoxy)phenyl)-dioxaborolane 2-bromo, 5-trifluoromethoxy 366.97 Halogenated position affects regioselectivity; electron-withdrawing substituents Directed ortho-metalation; coupling with alkenes/alkynes
2-(3,5-bis(cyclopropylmethoxy)phenyl)-dioxaborolane 3,5-bis(cyclopropylmethoxy) 386.29 High steric bulk; cyclopropyl groups enhance lipophilicity Specialty polymers; materials science applications
2-(4-Ethynylphenyl)-dioxaborolane 4-ethynyl 214.06 Terminal alkyne for click chemistry; low molecular weight Bioconjugation; synthesis of fluorescent probes

Key Comparative Insights:

Steric and Electronic Effects: The target compound’s isopropoxy group imposes greater steric hindrance compared to smaller substituents like ethoxy or chloro . This reduces its reactivity in cross-couplings requiring facile transmetallation .

Stability and Reactivity :

  • Chloro-substituted analogs (e.g., ) exhibit higher hydrolysis stability due to reduced electron withdrawal compared to trifluoromethoxy.
  • Bromo-substituted derivatives (e.g., ) are more reactive in coupling reactions, leveraging halogen mobility for regioselective transformations.

Applications :

  • The target compound’s bulky substituents may limit its use in fluorescence probes (cf. styryl-substituted analogs in ).
  • Dichlorophenyl derivatives are preferred for high-yield Pd-catalyzed couplings due to balanced steric and electronic profiles.

Synthetic Accessibility :

  • Most analogs are synthesized via nucleophilic substitution (e.g., K₂CO₃-mediated alkylation ). The target compound likely follows similar routes but requires careful control to avoid steric challenges during substitution.

Preparation Methods

Reaction Mechanism and Conditions

For the target compound, the synthesis begins with 3-bromo-5-(trifluoromethoxy)phenol as the precursor. The phenolic hydroxyl group is first protected as an isopropoxy ether via alkylation with isopropyl iodide under basic conditions. The resulting 3-isopropoxy-5-(trifluoromethoxy)bromobenzene undergoes lithiation at -78°C in tetrahydrofuran (THF) using n-BuLi, followed by borylation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Key Optimization Parameters :

  • Temperature Control : Maintaining temperatures below -60°C during lithiation prevents side reactions.

  • Stoichiometry : A 1:1 molar ratio of aryl bromide to n-BuLi ensures complete deprotonation, while a slight excess of the boronate reagent (1.1 equivalents) maximizes yield.

  • Quenching Method : Gradual warming to room temperature after borylation improves crystallinity, simplifying purification.

Table 1: Representative Yields from Analogous Reactions

SubstrateBaseBoronate ReagentYieldReference
5-Bromo-2-(difluoromethoxy)pyridineiPrMgCl·LiCl2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane86%
3,6-Dibromo-9-phenylcarbazolen-BuLiSame as above78%
1-Bromo-3-(trifluoromethyl)benzenen-BuLiSame as above86%

Optimization Strategies for Enhanced Efficiency

Solvent Selection

THF is the solvent of choice due to its ability to stabilize lithium intermediates. However, mixtures with hexanes improve reagent solubility, as seen in the synthesis of 4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophen-2-yl]-1,3,2-dioxaborolane.

Workup and Purification

  • Extraction : Ethyl acetate or dichloromethane effectively isolates the product from aqueous phases.

  • Crystallization : Slow evaporation of CH₂Cl₂ followed by heptane trituration yields high-purity crystals.

Table 2: Purification Outcomes in Analogous Syntheses

CompoundMethodPurityYield Recovery
9-Phenyl-3,6-bis(dioxaborolanyl)carbazoleRecrystallization>95%72%
2-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)thiopheneColumn Chromatography98%60%

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic protons appear as singlet or doublet signals between δ 7.5–8.5 ppm, with tetramethyl groups as a singlet at δ 1.34.

  • ¹⁹F NMR : The trifluoromethoxy group resonates at δ -89 to -91 ppm.

  • Mass Spectrometry : Molecular ion peaks align with theoretical m/z values (e.g., m/z 378 for C₁₈H₂₃BF₃O₄) .

Q & A

Q. What computational tools predict the hydrolytic stability of this boronate under physiological conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculates hydrolysis activation energies. Solvent-accessible surface area (SASA) analysis in MD simulations identifies vulnerable B–O bonds. Experimental validation via pH-dependent stability assays in buffered solutions complements computational models .

Application-Oriented Questions

Q. How can this compound be modified to enhance its utility in fluorophore synthesis?

  • Methodological Answer : Introduce fluorophores (e.g., benzothiophene or indole moieties) via Suzuki coupling. For example, 2-methylbenzo[b]thiophene derivatives have been incorporated into boronates for optoelectronic materials, requiring Pd catalysis and microwave-assisted heating to reduce side reactions .

Q. What role does this boronate play in synthesizing trifluoromethylated aromatic systems?

  • Methodological Answer : The trifluoromethoxy group acts as a directing group in C–H borylation. Use Ru or Ir catalysts to install boronates at meta/para positions, followed by fluorination to build polyfluorinated aromatics for agrochemical or pharmaceutical intermediates .

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